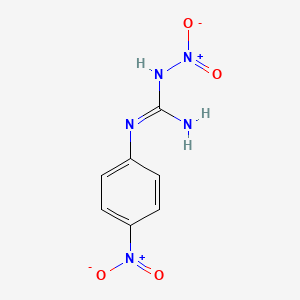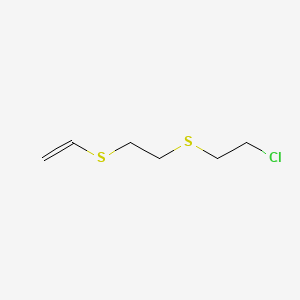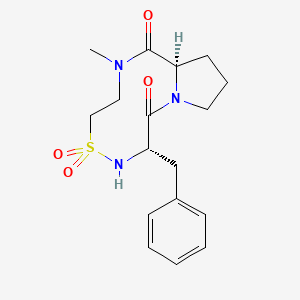
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is a heterocyclic compound that contains phosphorus, nitrogen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of triphenylphosphine with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The temperature and reaction time are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in redox reactions, altering the oxidation state of other molecules and affecting their chemical behavior.
類似化合物との比較
Similar Compounds
1,2,3-Triphenyl-1,2,3-triphosphaindane: Another heterocyclic compound with similar structural features.
1,1,3-Triphenylpropargyl alcohol: A compound with a triphenyl group but different functional groups.
Uniqueness
1,2,3-Triphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is unique due to its specific combination of phosphorus, nitrogen, and carbon atoms in a heterocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
| 118265-95-5 | |
分子式 |
C20H19N2OP |
分子量 |
334.4 g/mol |
IUPAC名 |
1,2,3-triphenyl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C20H19N2OP/c23-24(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)16-17-22(24)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChIキー |
JYFBJNDSIJHTLW-UHFFFAOYSA-N |
正規SMILES |
C1CN(P(=O)(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
